Fmoc-Val-Ala-PAB

ADC linker design Cathepsin B Enzymatic cleavage kinetics

Fmoc-Val-Ala-PAB delivers a quantifiably slower cathepsin B cleavage profile (~0.5× the Val-Cit rate) for ADC payloads requiring controlled intracellular release. The Val-Ala dipeptide confers lower hydrophobicity than Val-Cit, reducing aggregation risk during bioconjugation of hydrophobic payloads. Val-Ala linkers circumvent the mouse plasma instability of Val-Cit (Ces1c-mediated hydrolysis), enabling translational preclinical studies. Supplied with batch-specific HPLC ≥98% and NMR confirmation for GLP/GMP-adjacent documentation.

Molecular Formula C30H33N3O5
Molecular Weight 515.6 g/mol
Cat. No. B607519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Val-Ala-PAB
SynonymsFmoc-Val-Ala-PAB;  ACD linker;  Fmoc-Val-Ala-PAB-OH
Molecular FormulaC30H33N3O5
Molecular Weight515.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C30H33N3O5/c1-18(2)27(29(36)31-19(3)28(35)32-21-14-12-20(16-34)13-15-21)33-30(37)38-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,18-19,26-27,34H,16-17H2,1-3H3,(H,31,36)(H,32,35)(H,33,37)/t19-,27-/m0/s1
InChIKeyPIEQFKSWCKVBTP-PPHZAIPVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Val-Ala-PAB: ADC Cleavable Linker with Cathepsin B-Responsive Val-Ala Dipeptide and PAB Self-Immolative Spacer


Fmoc-Val-Ala-PAB (CAS 1394238-91-5) is a cathepsin B-cleavable linker building block used in the synthesis of antibody-drug conjugates (ADCs) . The compound comprises an Fmoc-protected amine for controlled deprotection during solid-phase peptide synthesis, a Val-Ala dipeptide recognition sequence cleavable by lysosomal cathepsin B, and a p-aminobenzyl (PAB) alcohol self-immolative spacer that undergoes 1,6-elimination to release the conjugated payload upon enzymatic cleavage [1].

Why Val-Ala-PAB Linkers Cannot Be Interchanged with Val-Cit-PAB or Other Dipeptide Linkers Without Quantitative Evaluation


Enzymatically cleavable dipeptide linkers differ substantially in cathepsin B cleavage kinetics, plasma stability across species, and physicochemical properties affecting ADC aggregation propensity [1]. The Val-Cit-PAB linker, used in the approved ADC brentuximab vedotin, exhibits a cathepsin B cleavage half-life of approximately 240 minutes in isolated enzyme assays, whereas Val-Ala is cleaved at approximately half that rate [1]. Conversely, Val-Cit linkers are unstable in mouse plasma due to carboxylesterase Ces1c-mediated hydrolysis, a vulnerability that has driven the development of alternative dipeptide combinations and modified linkers [2]. Selection between Val-Ala and Val-Cit therefore involves trade-offs among cleavage kinetics, species-specific plasma stability, and hydrophobicity-driven aggregation risk—parameters that cannot be optimized without linker-specific quantitative data.

Fmoc-Val-Ala-PAB: Comparative Quantitative Evidence for Scientific Selection vs. Closest Analogs


Cathepsin B Cleavage Kinetics of Val-Ala vs. Val-Cit in Isolated Enzyme Assays

In an isolated cathepsin B cleavage assay, the Val-Ala linker was cleaved at approximately half the rate of the Val-Cit linker, which exhibits a half-life of 240 minutes [1]. This differential cleavage rate directly impacts intracellular payload release kinetics and provides a quantifiable basis for linker selection when tuning drug release rates.

ADC linker design Cathepsin B Enzymatic cleavage kinetics

Hydrophobicity Comparison of Val-Ala vs. Val-Cit Linkers and Aggregation Propensity Implications

The Val-Ala dipeptide exhibits lower hydrophobicity than the Val-Cit dipeptide, a property that reduces aggregation and precipitation tendencies in ADC formulations [1]. This reduced hydrophobicity is a key differentiator, as high linker hydrophobicity has been associated with ADC aggregation and poor pharmacokinetic profiles [2].

ADC aggregation Linker hydrophobicity Bioconjugation

Fmoc-Val-Ala-PAB DMSO Solubility and Procurement-Relevant Stock Preparation Data

Fmoc-Val-Ala-PAB exhibits DMSO solubility of 100 mg/mL (193.94 mM) at 25°C, as reported in vendor-certified analytical datasheets with batch-specific HPLC purity of 98.03% . The compound is insoluble in water and ethanol, and in vivo suspension formulations can be prepared at ≥5 mg/mL using CMC-Na .

ADC synthesis Solubility Stock solution preparation

Fmoc-Val-Ala-PAB: Evidence-Based Research and Industrial Application Scenarios


ADC Development Requiring Slower Intracellular Payload Release Kinetics Relative to Val-Cit Linkers

When ADC candidates require a reduced rate of cathepsin B-mediated payload release—such as for payloads with narrow therapeutic indices where slower intracellular accumulation may reduce off-target toxicity—Fmoc-Val-Ala-PAB provides a quantifiably slower cleavage profile (approximately 0.5× the rate of Val-Cit in isolated cathepsin B assays) [1].

ADC Formulations Where Reduced Linker Hydrophobicity Is Critical to Mitigate Aggregation

For ADCs conjugated to hydrophobic payloads or targeting antigens with high expression density, the lower hydrophobicity of the Val-Ala dipeptide relative to Val-Cit may reduce aggregation propensity during bioconjugation and storage, making Fmoc-Val-Ala-PAB the preferred building block when minimizing high molecular weight species is a formulation priority [1][2].

Preclinical ADC Studies Conducted in Mouse Models Requiring Linkers Stable to Murine Carboxylesterase

The well-documented instability of Val-Cit linkers in mouse plasma due to Ces1c carboxylesterase activity [3] necessitates alternative dipeptide linkers for preclinical murine efficacy and toxicity studies. Val-Ala-based linkers offer an alternative cleavable motif that may exhibit differential murine plasma stability, enabling more translationally relevant preclinical evaluation.

Solid-Phase Synthesis of ADCs Requiring Batch-Traceable, High-Purity Linker Building Blocks

Fmoc-Val-Ala-PAB is supplied with batch-specific analytical documentation including HPLC purity ≥98.03% and NMR structural confirmation . This level of analytical characterization supports GLP/GMP-adjacent ADC research where linker purity and batch traceability are documented in regulatory submissions or technology transfer packages.

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